molecular formula C20H22N4O3S B6621088 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6621088
M. Wt: 398.5 g/mol
InChI Key: LNAIPMOGDBQFGW-UHFFFAOYSA-N
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Description

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a fascinating compound known for its distinctive chemical structure and diverse applications. This organic molecule belongs to the pyrazole class, characterized by its unique five-membered ring containing two nitrogen atoms.

Properties

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-13-5-8-15(9-6-13)17-12-18(23-22-17)20(25)21-16-10-7-14(2)19(11-16)28(26,27)24(3)4/h5-12H,1-4H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAIPMOGDBQFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(dimethylsulfamoyl)-4-methylphenylhydrazine with 4-methylphenyl isocyanate under controlled conditions. This reaction is carried out in a suitable solvent like dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then isolated and purified using chromatographic techniques.

Industrial Production Methods

For large-scale industrial production, continuous-flow synthesis methods are often preferred. This involves the use of automated reactors where the reactants are mixed and reacted in a controlled environment. The conditions such as temperature, pressure, and reaction time are meticulously monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.

  • Reduction: Reduction reactions using agents like lithium aluminum hydride can yield amine derivatives.

Common Reagents and Conditions

The reactions typically involve reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Conditions vary depending on the specific reaction but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

  • Oxidation: Sulfonic acids

  • Reduction: Amine derivatives

  • Substitution: Various alkylated derivatives

Scientific Research Applications

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Explored for its potential as an enzyme inhibitor, particularly in the study of sulfamoyl-containing pharmaceuticals.

  • Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: Employed in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action often involves:

  • Enzyme Inhibition: Binding to the active site of enzymes, particularly those involved in inflammatory pathways.

  • Pathway Modulation: Influencing various biochemical pathways, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds like N-[3-(dimethylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide, this compound stands out due to the presence of the 4-methyl substituent, which enhances its binding affinity and selectivity for certain biological targets.

List of Similar Compounds

  • N-[3-(dimethylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide

  • N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-1H-pyrazole-5-carboxamide

  • N-[3-(dimethylsulfamoyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide

This detailed exploration showcases the complexity and versatility of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide, a compound with significant potential across various fields of scientific research and industrial application.

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